5-Propylnonane

Übersicht

Beschreibung

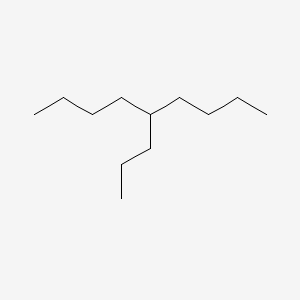

5-Propylnonane is an organic compound with the molecular formula C₁₂H₂₆ It is a branched alkane, specifically a derivative of nonane with a propyl group attached to the fifth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylnonane typically involves the Grignard reaction . This method includes the reaction of a Grignard reagent with a suitable carbonyl compound, followed by reduction. For instance, the reaction of hexylmagnesium chloride with 4-methyl-2-pentanone can yield the desired alcohol, which is then dehydrated to form an olefin. The final step involves hydrogenation of the olefin using catalysts such as Pd-C (palladium on carbon) to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of Raney-nickel or HNaY zeolite as catalysts in the hydrogenation step is common in industrial settings due to their efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

5-Propylnonane, like other alkanes, primarily undergoes substitution reactions . These reactions include:

Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

Cracking: Breaking down larger molecules into smaller ones, often in the presence of a catalyst.

Common Reagents and Conditions

Halogenation: Requires halogens (Cl₂, Br₂) and UV light.

Combustion: Requires oxygen (O₂) and an ignition source.

Cracking: Often performed at high temperatures with catalysts such as zeolites.

Major Products Formed

Halogenation: Produces haloalkanes (e.g., 5-chlorononane).

Combustion: Produces carbon dioxide (CO₂) and water (H₂O).

Cracking: Produces smaller alkanes and alkenes.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1. Model Compound in Hydrocarbon Studies

5-Propylnonane serves as an important model compound in the study of hydrocarbon behavior and reactions. Its structure allows researchers to investigate the physical and chemical properties of alkanes, including their reactivity and interaction with other chemical species. This is particularly relevant in the development of new materials and chemicals that rely on hydrocarbon frameworks .

2. Solvent Properties

The compound is utilized as a solvent in various chemical reactions and processes. Its non-polar nature makes it suitable for dissolving other non-polar substances, which is essential in organic synthesis and extraction processes .

3. Fuel Research

In fuel research, this compound is studied for its potential applications as a fuel additive. Its combustion properties are analyzed to improve fuel efficiency and reduce emissions in engines .

Biological Applications

1. Biological Activity Studies

Research has indicated that this compound may exhibit biological activity, making it a candidate for studies involving antimicrobial properties. Its structural characteristics allow for exploration into how such compounds interact with biological membranes and cellular structures .

2. Lipid Metabolism Research

The compound has been included in studies investigating lipid metabolism, particularly in relation to fatty acid elongation and oxidation processes in various organisms. Understanding these metabolic pathways can provide insights into energy production and storage mechanisms .

Materials Science Applications

1. Polymer Chemistry

In polymer chemistry, this compound is explored as a building block for synthesizing new polymeric materials. Its incorporation into polymer chains can enhance the properties of the resulting materials, such as thermal stability and mechanical strength .

2. Nanotechnology

Recent advancements have seen this compound being used in nanotechnology applications, particularly in the fabrication of nanostructured materials. Its ability to form stable emulsions makes it a candidate for creating nanoscale coatings and composites .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Propylnonane in various applications is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. In industrial applications, its role as a fuel additive involves improving the combustion efficiency and reducing engine knocking.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nonane: A straight-chain alkane with the formula C₉H₂₀.

2-Methylpentane: A branched alkane with the formula C₆H₁₄.

3-Ethyloctane: A branched alkane with the formula C₁₀H₂₂.

Uniqueness

5-Propylnonane is unique due to its specific branching pattern, which can influence its physical and chemical properties. For example, its boiling point and melting point may differ from those of its straight-chain and differently branched isomers. This uniqueness makes it valuable in studies of structure-property relationships in hydrocarbons .

Biologische Aktivität

5-Propylnonane, a branched-chain alkane with the chemical formula CH, is part of a class of compounds known for their potential biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by its hydrophobic nature, which influences its interactions with biological systems. Its structure allows it to participate in various biochemical processes, particularly in relation to membrane fluidity and cellular signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, certain aliphatic hydrocarbons have been shown to inhibit the growth of various bacterial strains. A study on volatile compounds from plants found that similar compounds exhibited antibacterial activity against pathogens associated with autoimmune diseases . This suggests a potential application for this compound in developing antimicrobial agents.

Case Study: Antimicrobial Effects

A research study investigated the antimicrobial effects of various hydrocarbons, including branched alkanes like this compound. The study utilized disc diffusion assays to evaluate the growth inhibition of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated that certain branched alkanes significantly inhibited bacterial growth, supporting the hypothesis that this compound may have similar effects .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Klebsiella pneumoniae | 15 |

| Similar Hydrocarbon | Pseudomonas aeruginosa | 18 |

Research on Cellular Mechanisms

A recent study explored the cellular mechanisms influenced by hydrocarbons like this compound. The research focused on how these compounds affect cell membrane integrity and signaling pathways. It was found that branched-chain hydrocarbons could alter membrane fluidity, which in turn affects cellular communication and immune responses .

Potential Therapeutic Applications

Given its biological activity, this compound may have potential therapeutic applications in several areas:

- Antioxidant Therapy : Its potential as an antioxidant could be explored for treating conditions related to oxidative stress.

- Antimicrobial Agent : The antimicrobial properties suggest a role in developing new antibiotics or preservatives in food and pharmaceutical industries.

- Cancer Research : Further studies could investigate its influence on cancer cell lines, particularly regarding cell proliferation and apoptosis.

Eigenschaften

IUPAC Name |

5-propylnonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-7-10-12(9-6-3)11-8-5-2/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHSSTRAYNPQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335166 | |

| Record name | 5-Propylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-35-6 | |

| Record name | 5-Propylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.